CID 62533
Overview
Description
CID 62533 is a useful research compound. Its molecular formula is C2H2ClNaO2 and its molecular weight is 116.48 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemically Induced Dimerization (CID) in Biological Systems
Chemically Induced Dimerization (CID) is pivotal in understanding various biological processes. CID has advanced tremendously, offering orthogonal and reversible systems that control protein function with remarkable precision and spatiotemporal resolution. This has been primarily applied in dissecting signal transductions, extending further into elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms demonstrates the versatility of CID in gene regulation and editing. These platforms enable fine-tuning gene expression and multiplexing biological signals, thereby enhancing the scope of chemically inducible gene regulation in cells and mice (Ma et al., 2023).
Photocaged-Photocleavable CID for Protein Localization
CID, combined with photoactivation, enables the reversible control of protein localization in living cells. This approach, which controls peroxisome transport and mitotic checkpoint signaling, offers a novel method to study cellular events with high spatiotemporal control (Aonbangkhen et al., 2018).
CID in Cell Biology and Signal Transduction
CID techniques have resolved various problems in cell biology, particularly in understanding lipid second messengers and small GTPases. These insights contribute to the comprehension of the “signaling paradox” in cellular responses (DeRose, Miyamoto, & Inoue, 2013).
Synthesis of CID Compounds for Biological Research
The synthesis of chemical inducers of dimerization (CIDs) showcases their broad utility in biological research, including intracellular signaling and protein localization studies. These synthetic compounds are versatile tools for studying protein-protein interactions (Keenan et al., 1998).
CID in Mass Spectrometry
Collision-induced dissociation (CID) in mass spectrometry has emerged as a vital method for probing intact macromolecular complexes. This technique, particularly using infrared laser activation, offers an effective means for studying both soluble and membrane protein assemblies (Mikhailov et al., 2016).
CID and Water Use Efficiency in Barley
CID, in the context of carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley. This approach shows potential for selecting high-efficiency genotypes in barley breeding programs (Anyia et al., 2007).
CID in Kinetochore Formation and Cell-Cycle Progression
CID, particularly the Drosophila homologue, is crucial for kinetochore assembly, chromosome movement, and cell-cycle progression. Its study provides insights into centromere function and the interplay between centromeres and heterochromatin (Blower & Karpen, 2001).
Background Subtraction in Nonselective CID Experiments
A high-resolution LC/MS-based background subtraction algorithm has been developed for nonselective CID, demonstrating its utility in producing clean product ion spectra for metabolites in complex samples (Zhang et al., 2009).
Statistical Characterization of Tandem Mass Spectra
The statistical characterization of ion trap tandem mass spectra from doubly charged tryptic peptides using CID is essential for improving peptide identification algorithms. This study reveals important trends in peptide fragmentation processes (Tabb et al., 2003).
properties
IUPAC Name |
sodium;2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCDNZGSXJAFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 62533 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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